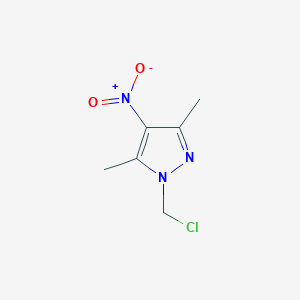![molecular formula C6H12N4 B1309897 2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine CAS No. 878717-42-1](/img/structure/B1309897.png)
2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine” is a derivative of 1,2,4-triazole . Triazole compounds, including this one, are heterocyclic compounds containing two carbon and three nitrogen atoms in the five-membered ring . They are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine” and its derivatives were confirmed by various spectroscopic techniques such as IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving “2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine” and its derivatives have been studied in the context of their synthesis . The IR absorption spectra of these compounds were characterized by the presence of signals for C=O groups .Applications De Recherche Scientifique
Anticancer Agent Development
1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. The ability of these compounds to form hydrogen bonds with different targets can lead to improved pharmacokinetics and pharmacological properties . Specifically, novel 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines, such as MCF-7, Hela, and A549, indicating their potential use in chemotherapy .
Antimicrobial Applications
The triazole ring is known for its significant biological properties, including antimicrobial activity. Triazole derivatives can be synthesized with a broad range of substituents, allowing for the construction of diverse bioactive molecules. These compounds have been found to be effective against a variety of microbial pathogens, making them valuable in the development of new antimicrobial drugs .
Antiviral Research
Triazole compounds have also been identified as potent antiviral agents. Their structural characteristics enable them to interact effectively with viral components, disrupting the life cycle of viruses. This makes them an important class of compounds in the fight against viral infections .
Antitubercular Therapy
The fight against tuberculosis has benefited from the therapeutic applications of triazole derivatives. Their ability to act against Mycobacterium tuberculosis makes them a key component in the development of new antitubercular drugs .
Anticonvulsant Properties
Research has demonstrated that triazole derivatives can exhibit anticonvulsant properties. This opens up possibilities for their use in the treatment of epilepsy and other seizure-related disorders .
Analgesic and Anti-inflammatory Uses
The structural flexibility of triazole derivatives allows them to be used as analgesics and anti-inflammatory agents. They can modulate the body’s pain pathways and inflammatory responses, providing relief in various conditions .
Antidepressant Potential
The pharmacological profile of triazole derivatives includes potential antidepressant effects. Their interaction with neurotransmitter systems could lead to new treatments for depression and related mood disorders .
Organocatalysis and Material Science
Beyond their biomedical applications, triazole derivatives play a role in organocatalysis and material science. Their chemical properties allow them to catalyze various organic reactions and contribute to the development of new materials .
Safety And Hazards
Orientations Futures
The future directions for “2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given their promising properties, these compounds could be further optimized and evaluated for their therapeutic potential .
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-5-8-6(2)10(9-5)4-3-7/h3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVJDIWINLEWFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424623 |
Source


|
| Record name | 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine | |
CAS RN |
878717-42-1 |
Source


|
| Record name | 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)
![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)








![2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-1-hydrazinecarbothioamide](/img/structure/B1309853.png)


